3-{[(Tert-butoxy)carbonyl](3-methylbutyl)amino}propanoic acid
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Overview
Description
3-{(Tert-butoxy)carbonylamino}propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its ability to protect the amino group during various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Tert-butoxy)carbonylamino}propanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent like tetrahydrofuran (THF) at ambient temperature. The general reaction scheme is as follows:
-
Protection of the Amino Group
- React the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., sodium hydroxide or 4-dimethylaminopyridine) in an aqueous or organic solvent.
- The reaction mixture is stirred at ambient temperature until the reaction is complete.
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Formation of the Final Product
- The protected amino acid is then reacted with 3-methylbutylamine in the presence of a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide.
- The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{(Tert-butoxy)carbonylamino}propanoic acid undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Coupling reagents like N,N’-diisopropylcarbodiimide (DIC) or N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide.
Oxidation and Reduction: Various oxidizing and reducing agents, depending on the specific reaction.
Major Products Formed
Hydrolysis: Removal of the Boc group results in the formation of the free amine.
Substitution: Formation of new amide bonds with different carboxylic acids or acid derivatives.
Oxidation and Reduction: Formation of oxidized or reduced derivatives of the compound.
Scientific Research Applications
3-{(Tert-butoxy)carbonylamino}propanoic acid has several scientific research applications, including:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: Employed in the development of pharmaceuticals and drug candidates.
Bioconjugation: Utilized in the conjugation of biomolecules for various biological studies.
Material Science: Applied in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{(Tert-butoxy)carbonylamino}propanoic acid primarily involves the protection of the amino group, preventing unwanted side reactions during synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule.
Comparison with Similar Compounds
Similar Compounds
- 3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid
- (2S)-2-(tert-Butoxycarbonyl)amino-3-(4-(tert-butoxycarbonyl)amino)methylphenyl)propanoic acid
- (Tert-Butoxy)Carbonyl L-His (Trt)-Aib-OH
Uniqueness
3-{(Tert-butoxy)carbonylamino}propanoic acid is unique due to its specific structure, which includes a tert-butoxycarbonyl protecting group and a 3-methylbutylamine moiety. This combination provides distinct reactivity and stability, making it valuable in various synthetic applications.
Properties
IUPAC Name |
3-[3-methylbutyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-10(2)6-8-14(9-7-11(15)16)12(17)18-13(3,4)5/h10H,6-9H2,1-5H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLTZMOFCYRXRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN(CCC(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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